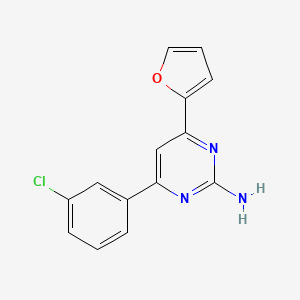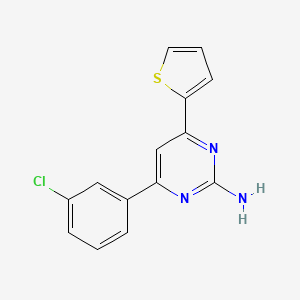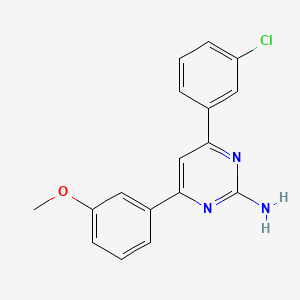
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (4-CPPM) is an organic compound that has been studied for its potential use in a variety of scientific applications. It is a heterocyclic compound with a unique combination of aromatic and heterocyclic rings. It has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds. It has been used in the synthesis of a variety of compounds, such as 5-fluoropyrimidine, 5-chloropyrimidine, and 5-nitropyrimidine. It has also been used in the synthesis of pyrimidine derivatives, which have potential applications in the treatment of certain types of cancer.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. It is believed to interact with certain receptors in the body, which could lead to a variety of physiological effects. It has been shown to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential effects on the body. It has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to have positive effects on learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and the reaction yields are typically high. Additionally, it is a relatively stable compound and can be stored for long periods of time. A limitation is that it is a relatively new compound and the mechanism of action is not yet fully understood. This can make it difficult to predict the effects of the compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. One potential direction is to investigate the effects of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine on various diseases and disorders, such as anxiety and depression. Additionally, further research could be done to investigate the mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine and to develop new compounds based on the structure of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. Finally, further research could be done to investigate the potential therapeutic applications of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, such as in the treatment of cancer.
Métodos De Síntesis
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized in a two-step process from the reaction of 4-chlorophenylmagnesium bromide and 3-methylphenyl isocyanate. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically in the range of 70-80%.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQSBGICWXYLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














